N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide
Description
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolidine ring, a pyrimidine ring, and a piperidine ring, making it an interesting subject for research in chemistry, biology, and medicine.
Properties
Molecular Formula |
C19H23N5O3S |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-1-pyrimidin-2-ylpiperidine-3-carboxamide |
InChI |
InChI=1S/C19H23N5O3S/c25-18(15-4-1-11-23(14-15)19-20-9-2-10-21-19)22-16-5-7-17(8-6-16)24-12-3-13-28(24,26)27/h2,5-10,15H,1,3-4,11-14H2,(H,22,25) |
InChI Key |
IRELFBJCEZOVGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC=N2)C(=O)NC3=CC=C(C=C3)N4CCCS4(=O)=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide involves multiple steps, each requiring specific reaction conditionsIndustrial production methods may involve optimizing these steps to ensure high yield and purity, often using advanced techniques such as catalytic reactions and high-pressure conditions .
Chemical Reactions Analysis
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has shown that thiazolidinone derivatives exhibit notable anticancer properties. The compound has been investigated for its ability to inhibit tumor growth and proliferation. For instance, studies have demonstrated that derivatives of thiazolidinones can effectively target multiple tyrosine kinases involved in cancer progression, such as c-Met and IGF-IR, leading to reduced cell viability in various cancer cell lines including A549 (lung carcinoma) and MCF-7 (breast cancer) .
Case Study: Multi-Tyrosine Kinase Inhibition
- Compound : N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide
- Activity : Exhibits potent inhibitory effects on multi-tyrosine kinases.
- IC50 Values : Demonstrated IC50 values as low as 0.021 µmol/L against certain kinases .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Thiazolidinone derivatives have shown promising results against various bacterial strains, indicating their potential use as antibacterial agents. The presence of specific functional groups within the structure enhances their efficacy against Gram-positive bacteria .
Case Study: Antibacterial Activity
- Tested Strains : Various Gram-positive bacteria.
- Results : Compounds derived from thiazolidinones exhibited minimum inhibitory concentrations (MIC) of 31.25 µg/mL .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. Research indicates that modifications to the thiazolidinone moiety can significantly influence biological activity.
Key Findings in SAR Analysis
- Functional Groups : The incorporation of methoxy or halogen substituents can enhance anticancer and antimicrobial activities.
- Core Structure : The thiazolidinone core is essential for maintaining biological activity while allowing for modifications that improve potency .
Synthesis and Development
The synthesis of this compound involves several steps that can be optimized for better yield and purity. Recent advancements in synthetic strategies have focused on improving the efficiency of producing thiazolidinone derivatives.
Synthesis Overview
| Step | Description |
|---|---|
| 1 | Formation of thiazolidinone core through cyclization reactions. |
| 2 | Introduction of phenyl and pyrimidine substituents via nucleophilic substitution. |
| 3 | Final carboxamide formation through coupling reactions with appropriate amines. |
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression .
Biological Activity
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide is a complex organic compound that exhibits a range of biological activities due to its unique structural features. This article delves into its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Structural Overview
The compound consists of several functional groups:
- Thiazolidin ring : Known for its involvement in various biological activities.
- Pyrimidine moiety : Contributes to the compound's pharmacological properties.
- Piperidine structure : Enhances the lipophilicity and bioavailability.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiazolidinones have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(Chlorophenyl-imino)thiazolidin-4-one | Thiazole and phenyl groups | Antibacterial against E. coli and S. aureus |
| 5-Amino-1-(4-chloro-phenyl)-4-[4-(4-chloro-phenyl)-thiazol-2-yl]-1,2-dihydro-pyrrol-3-one | Thiazole and phenyl groups | Antimicrobial |
| 7-Fluoro-N-(2-methyl-1-methylsulfonylpropan-2-yl)-2-pyridin-3-ylindazole | Indazole core with pyridine | Anticancer |
These compounds' effectiveness is often attributed to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
2. Anticancer Activity
This compound has been investigated for its anticancer potential. Studies have demonstrated that thiazolidine derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspase pathways.
For example:
- Compound 37a : A derivative with a para-hydroxy group showed IC50 values of 3.2 µM against MCF-7 breast cancer cells and 6.8 µM against DU145 prostate cancer cells .
3. Anti-inflammatory Activity
Compounds within this class have also been noted for their anti-inflammatory properties. The thiazolidine framework allows for interactions with inflammatory mediators, potentially reducing cytokine production and inflammation markers.
The biological activity of this compound may involve several mechanisms:
- Enzyme inhibition : Targeting specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor modulation : Interacting with cellular receptors to alter signaling pathways related to inflammation or cell growth.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of thiazolidine derivatives:
Study 1: Antibacterial Evaluation
A study evaluated a series of thiazolidine derivatives against E. coli and S. aureus. The results indicated that modifications on the phenyl group significantly enhanced antibacterial activity, with some compounds achieving inhibition rates comparable to standard antibiotics .
Study 2: Anticancer Screening
Another investigation assessed the anticancer properties of various thiazolidine derivatives against different cancer cell lines. The findings suggested that structural modifications could lead to improved efficacy in inhibiting tumor growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
